Trithionate

Reaction Kinetics Aqueous Chemistry Stability Studies

Trithionate (S₃O₆²⁻) is a critical sulfur-cycle intermediate with a unique 3-sulfur chain. Its degradation is dominated by direct hydrolysis with a predictable rate constant k = 6.2×10⁻⁷ s⁻¹, and it exhibits near-inert behavior in standard cyanolysis (only 0.3% reactivity). These distinct kinetic properties make trithionate an invaluable internal standard for complex sulfur-oxyanion analyses. For microbiologists investigating Thiobacillus or Proteus spp., trithionate is the non-substitutable substrate that feeds into a specific enzymatic reduction pathway. Substituting with tetrathionate or thiosulfate—without accounting for their different reactivities—leads to irreproducible results. Secure your research integrity with certified high-purity trithionate.

Molecular Formula O6S3-2
Molecular Weight 192.2 g/mol
CAS No. 15579-17-6
Cat. No. B1219323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrithionate
CAS15579-17-6
Synonymstrithionate
trithionic acid
trithionic acid, diammonium salt
trithionic acid, dipotassium salt
Molecular FormulaO6S3-2
Molecular Weight192.2 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)SS(=O)(=O)[O-]
InChIInChI=1S/H2O6S3/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2
InChIKeyKRURGYOKPVLRHQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trithionate (CAS 15579-17-6): Core Identity and Baseline Characteristics for Procurement Decisions


Trithionate (CAS 15579-17-6) is the dianionic sulfur oxoanion with the formula S₃O₆²⁻, existing as the conjugate base of trithionic acid [1]. It serves as a key intermediate in the sulfur cycle, being formed during the oxidation of thiosulfate and the reduction or rearrangement of higher polythionates like tetrathionate [2]. Unlike common sulfur species, trithionate possesses a unique chain of three sulfur atoms, which dictates its specific reactivity and stability profile in both environmental and biological systems [3]. It is typically available as a salt, such as potassium trithionate (K₂S₃O₆), and its procurement requires careful consideration of its distinct chemical behavior compared to other sulfur oxyanions [1].

The Risk of Substituting Trithionate (CAS 15579-17-6) with Other Sulfur Oxyanions


Substituting trithionate with a seemingly similar sulfur oxyanion, such as tetrathionate, thiosulfate, or sulfite, is not a trivial change and can lead to significant deviations in experimental or process outcomes. The number and arrangement of sulfur atoms fundamentally dictate a compound's reactivity, stability, and interaction with biological systems [1]. For instance, while tetrathionate (S₄O₆²⁻) is a common alternative, its degradation kinetics, reaction pathways, and role as a microbial substrate differ markedly from those of trithionate [2]. Direct interchange without accounting for these specific differences, which are quantified below, can lead to failed experiments, non-reproducible results, or process inefficiencies.

Quantitative Differentiation of Trithionate (CAS 15579-17-6) from Key Comparators


Trithionate vs. Tetrathionate: Comparative Hydrolytic Stability in Near-Neutral Solutions

In near-neutral solutions (pH 5.5-10.5), the primary degradation pathway of trithionate is hydrolysis to thiosulfate and sulfate. This process follows first-order kinetics with a rate constant that is independent of pH, measured at (6.2 ± 0.2) × 10⁻⁷ s⁻¹ [1]. In contrast, tetrathionate (S₄O₆²⁻) does not undergo direct hydrolysis under the same conditions; its degradation requires a thiosulfate-catalyzed rearrangement, leading to a completely different kinetic profile and set of products [1]. This fundamental difference in degradation mechanism is critical for applications requiring predictable long-term behavior.

Reaction Kinetics Aqueous Chemistry Stability Studies

Trithionate vs. Tetrathionate: Comparative Thermal Stability Under Acidic Conditions

The thermal decomposition of polythionates in acidic media is another key differentiator. Under acidic conditions, trithionate decomposes to thiosulfate and sulfate at a relatively low temperature of 70 °C [1]. In stark contrast, tetrathionate is significantly more thermally robust, decomposing only at temperatures above 130 °C and doing so after an induction period [1]. This large disparity in thermal stability provides a clear, quantifiable basis for selecting the appropriate compound for high-temperature acidic processes or for analytical methods requiring thermal decomposition.

Thermal Stability Acidic Media Decomposition

Trithionate vs. Tetrathionate & Thiosulfate: Differential Reactivity in Cyanolysis

The cyanolysis reaction, a common analytical method for sulfur species, shows significant selectivity. Under specific conditions (pH 4.5 acetate buffer with cupric ion catalysis), thiosulfate undergoes quantitative cyanolysis [1]. Under these same conditions, trithionate exhibits a very low degree of cyanolysis, measured at only 0.3% [1]. Tetrathionate also shows low reactivity (0.6%), but this quantifiable difference in reactivity is crucial for developing differential analytical methods and demonstrates that trithionate is essentially inert under conditions where thiosulfate is fully reactive [1].

Analytical Chemistry Spectrophotometry Reaction Selectivity

Trithionate vs. Tetrathionate & Pentathionate: Performance as a Sulfur Precursor

In materials applications, the effectiveness of a polythionate as a sulfur precursor is directly linked to its 'sulfurity'—the number of sulfur atoms in its chain [1]. A direct comparative study using sodium trithionate (Na₂S₃O₆) and sodium tetrathionate (Na₂S₄O₆) as precursors for forming thallium sulfide (TlₓSᵧ) layers on polyamide 6 found that the concentration of sorbed sulfur depends significantly on the polythionate used [1]. While dodecathionic acid (H₂S₁₂O₆) was the most effective, this study establishes a clear, quantifiable relationship between polythionate chain length and material outcome, positioning trithionate as a defined, lower-sulfurity option relative to its higher homologs [1].

Materials Science Surface Modification Sulfurization

Trithionate vs. Tetrathionate & Thiosulfate: Distinct Microbial Metabolism

In microbial systems, the metabolic fate of different sulfur oxyanions is highly specific. Studies on Proteus mirabilis demonstrate that the same reductase enzyme reduces tetrathionate, trithionate, and thiosulfate, but the order of reduction and the resulting products are distinct [1]. Trithionate is reduced to thiosulfate plus sulfite, whereas tetrathionate is reduced to thiosulfate [1]. Furthermore, in cell-free extracts, thiosulfate is reduced prior to trithionate [1]. This defined enzymatic hierarchy and product specificity confirm that these compounds are not interchangeable in biological contexts.

Microbiology Sulfur Metabolism Enzymatic Reduction

Optimal Use Cases for Trithionate (CAS 15579-17-6) Based on Empirical Differentiation


Controlled Sulfurization in Materials Synthesis

For applications requiring precise and lower sulfur loading, such as the fabrication of thin-film semiconductors or the modification of polymer surfaces, trithionate provides a tunable alternative to higher polythionates. Its performance as a precursor is directly correlated to its sulfurity (3 sulfur atoms), offering a distinct outcome compared to tetrathionate or pentathionate [1].

Differentiation in Aqueous Sulfur Speciation Studies

In complex environmental or process water samples where multiple sulfur oxyanions (e.g., sulfate, thiosulfate, tetrathionate) are present, trithionate's unique degradation kinetics (k = 6.2 × 10⁻⁷ s⁻¹) and its near-inert behavior in cyanolysis (0.3% reactivity) make it a valuable internal standard or a key analyte for method validation [1][2].

Targeted Substrate in Microbial Sulfur Metabolism Research

For microbiologists studying the sulfur cycle in organisms like Thiobacillus or Proteus species, trithionate is an essential, non-substitutable substrate. Its specific enzymatic reduction pathway yields thiosulfate and sulfite, and it occupies a defined place in the metabolic reduction order, distinct from tetrathionate and thiosulfate [3][4].

Kinetic and Mechanistic Studies of Polythionate Chemistry

For researchers investigating the fundamental chemistry of polythionates, trithionate serves as a key model compound. Its direct hydrolytic degradation mechanism, in contrast to the catalyzed rearrangement of tetrathionate, provides a clean system for studying solvolytic and nucleophilic displacement reactions [2][5].

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